Doramectin, epi-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

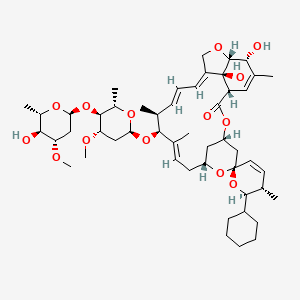

Doramectin, epi-: is an isomer of doramectin, a macrocyclic lactone belonging to the avermectin family. It is a degradation product formed by the reversible base-catalyzed isomerization of doramectin . Doramectin itself is a broad-spectrum antiparasitic agent used primarily in veterinary medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doramectin and its related compounds are typically produced through the fermentation of Streptomyces avermitilis, a soil-dwelling actinomycete . The production involves feeding cyclohexanecarboxylic acid to S. avermitilis mutants, which results in the formation of doramectin . The isomerization to epi-doramectin occurs under basic conditions .

Industrial Production Methods: Industrial production of doramectin involves optimizing the fermentation conditions of S. avermitilis to maximize yield. This includes the termination of competing polyketide biosynthetic pathways and overexpression of CoA ligase to provide precursors for polyketide biosynthesis .

Chemical Reactions Analysis

Types of Reactions: Doramectin and its isomers, including epi-doramectin, undergo various chemical reactions such as oxidation, reduction, and substitution. For instance, reaction with alkali produces 2-epi and ∆2,3 isomers .

Common Reagents and Conditions: Common reagents used in these reactions include methanol for dissolving doramectin samples and acetonitrile-water mixtures for chromatographic separation . Basic conditions are used for the isomerization to epi-doramectin .

Major Products: The major products formed from these reactions include various isomers and degradation products of doramectin, such as doramectin aglycone and doramectin monosaccharide .

Scientific Research Applications

Chemistry: In chemistry, doramectin and its isomers are used as model compounds to study the behavior of macrocyclic lactones under different conditions .

Biology: In biology, these compounds are used to study the effects of antiparasitic agents on various organisms, including their neurotoxic effects on parasites .

Medicine: In medicine, doramectin is used as a veterinary drug to treat parasitic infections in livestock . Epi-doramectin, being a degradation product, is primarily used in research to understand the stability and degradation pathways of doramectin .

Industry: In the industry, doramectin is produced on a large scale for use in veterinary medicine. The production process is continuously optimized to increase yield and reduce costs .

Mechanism of Action

Doramectin exerts its effects by potentiating glutamate-gated chloride ion channels in parasites, leading to increased permeability of chloride ions and hyperpolarization of nerve cells. This results in paralysis and death of the parasites . Epi-doramectin, being a degradation product, shares a similar mechanism of action but is primarily studied for its stability and degradation properties .

Comparison with Similar Compounds

Ivermectin: Another avermectin derivative used as an antiparasitic agent.

Abamectin: A naturally occurring avermectin used in veterinary medicine.

Eprinomectin: A semisynthetic avermectin developed for topical use in cattle.

Selamectin: A semisynthetic monosaccharide oxime derivative of doramectin used for parasite control in dogs and cats.

Uniqueness: Epi-doramectin is unique in that it is a degradation product formed under basic conditions, providing insights into the stability and degradation pathways of doramectin . Its study helps in understanding the long-term stability and efficacy of doramectin in various formulations.

Properties

Molecular Formula |

C50H74O14 |

|---|---|

Molecular Weight |

899.1 g/mol |

IUPAC Name |

(1'S,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37+,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 |

InChI Key |

QLFZZSKTJWDQOS-QBFYVVCKSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.